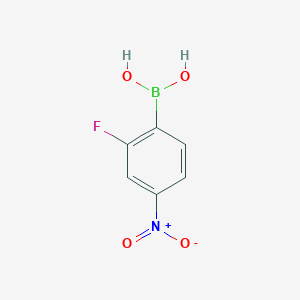

2-Fluoro-4-nitrophenylboronic acid

Descripción

Significance of Organoboron Compounds in Contemporary Chemical Synthesis

Organoboron compounds, molecules containing a carbon-boron bond, have revolutionized the field of organic chemistry. numberanalytics.comfiveable.me Their importance stems from a unique combination of stability and reactivity, making them safer and easier to handle than many other organometallic reagents. fiveable.me These compounds are central to a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. numberanalytics.com This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, a process fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comlibretexts.org

The versatility of organoboron chemistry is vast, encompassing reactions like hydroboration, which installs a boron group onto alkenes and alkynes, and subsequent oxidation to produce alcohols. wikipedia.orgslideshare.net The general stability of organoboron compounds, particularly boronic acids, to air and moisture allows for their convenient storage and handling, a significant advantage in synthetic applications. numberanalytics.com Their low toxicity compared to other organometallic counterparts further enhances their appeal as "green" reagents in chemical synthesis. nih.gov

Overview of Substituted Phenylboronic Acids as Versatile Synthetic Intermediates

Within the large family of organoboron compounds, substituted phenylboronic acids are particularly valuable as versatile synthetic intermediates. nih.gov These compounds consist of a phenyl ring attached to a boronic acid functional group (–B(OH)₂), with additional substituents on the aromatic ring. These substituents can modulate the electronic properties and reactivity of the molecule, allowing for fine-tuning of its chemical behavior.

Substituted phenylboronic acids are workhorse reagents in metal-catalyzed cross-coupling reactions, not only for forming carbon-carbon bonds but also for creating carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. nih.gov This capability makes them essential building blocks for assembling the complex scaffolds of active pharmaceutical ingredients and functional materials. google.comnih.gov For example, their use is prevalent in the synthesis of biaryl compounds, a common motif in many drug molecules and liquid crystals. google.com The ability to introduce a wide array of functional groups onto the phenyl ring—such as nitro groups, halogens, or carboxylic acids—provides chemists with a diverse palette of starting materials to construct elaborate and targeted molecular structures. acs.orgnih.gov The development of stimuli-responsive materials, such as hydrogels that react to changes in pH or the presence of specific molecules, has also been enabled by the unique chemistry of arylboronic acids. rsc.org

Research Landscape of 2-Fluoro-4-nitrophenylboronic Acid within Advanced Boronic Acid Chemistry

This compound is a specific example of a substituted phenylboronic acid that has found its place in advanced chemical synthesis. Its structure is characterized by the presence of two key functional groups on the phenyl ring: a fluorine atom at the ortho-position and a nitro group at the para-position relative to the boronic acid.

These substituents significantly influence the compound's reactivity. The nitro group is a strong electron-withdrawing group, which generally increases the Lewis acidity of the boron atom and can enhance the rate of transmetalation in Suzuki-Miyaura coupling reactions. libretexts.org The presence of electron-withdrawing groups on the phenylboronic acid has been shown to improve yields in certain coupling reactions. acs.org The fluorine atom, also an electronegative element, further modifies the electronic landscape of the aromatic ring. Borylated fluoroaromatics are considered highly useful precursors in chemical synthesis. mdpi.com

Research involving this compound leverages these features. It is employed as a reactant in palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce the 2-fluoro-4-nitrophenyl moiety into more complex molecules. acs.orgnih.gov This is particularly relevant in medicinal chemistry and materials science, where the incorporation of fluorine and nitro groups can impart specific biological activities or physical properties to the target compound. The synthesis of novel heterocyclic compounds, potential kinase inhibitors, and other biologically relevant structures often involves the use of specifically substituted phenylboronic acids like this one. While direct nitration of phenylboronic acid often leads to mixtures of ortho and meta isomers, with the para isomer being a minor product, specific synthetic routes are required to obtain para-nitro substituted boronic acids.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅BFNO₄ |

| Molecular Weight | 184.92 g/mol |

| CAS Number | 1436608-93-3 |

| IUPAC Name | (2-Fluoro-4-nitrophenyl)boronic acid |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Fluoro-4-nitrobenzoic acid |

| 2-Fluoro-4-nitrotoluene |

| 4-Carboxy-2-nitrophenylboronic acid |

| 4-Nitrophenylboronic acid |

| Acetic Acid |

| Acetone cyanohydrin |

| Ammonium nitrate |

| Boric acid |

| Chromium trioxide |

| Copper(II) acetate |

| Magnesium |

| N-acetylglycine |

| Palladium(II) acetate |

| Periodic acid |

| Phenylboronic acid |

| Phenylmagnesium chloride |

| Potassium carbonate |

| Sodium carbonate |

| Tetrabutylammonium bromide |

| Tetrahydrofuran (B95107) |

| Toluene (B28343) |

| Triethylamine |

Structure

2D Structure

Propiedades

IUPAC Name |

(2-fluoro-4-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHVMWUGFTUYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)[N+](=O)[O-])F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 2 Fluoro 4 Nitrophenylboronic Acid

Strategies for the Synthesis of Arylboronic Acids with Electron-Withdrawing and Halogen Substituents

The preparation of arylboronic acids bearing both halogen substituents and electron-withdrawing groups (EWGs) is a cornerstone of modern organic synthesis, providing critical building blocks for cross-coupling reactions. researchgate.net The primary challenge lies in the inherent sensitivity of the carbon-boron bond, which can be cleaved by strong electrophiles or under harsh acidic or oxidative conditions. Furthermore, the presence of EWGs like a nitro group can deactivate the aromatic ring towards certain electrophilic reactions while making it susceptible to nucleophilic attack, complicating traditional synthetic approaches. researchgate.net Methodologies must therefore be robust enough to form the C-B bond without disturbing the existing functional groups.

Common strategies often start from a pre-functionalized haloarene, which serves as a handle for introducing the boronic acid group via an organometallic intermediate. The choice of the organometallic route—whether through magnesium (Grignard) or lithium reagents—is dictated by the tolerance of other functional groups on the ring. wikipedia.orggoogle.com Alternatively, direct borylation of a C-H bond has emerged as a powerful tool, though regioselectivity can be a challenge. organic-chemistry.org

A classical and widely used method for synthesizing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. google.comgoogle.com The general process begins with the formation of an arylmagnesium halide from the corresponding aryl halide (typically a bromide or iodide) and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. google.comgoogle.com

Reaction Scheme: Ar-X + Mg -> Ar-MgX Ar-MgX + B(OR)3 -> Ar-B(OR)2 + MgX(OR) Ar-B(OR)2 + H2O/H+ -> Ar-B(OH)2 (where Ar = substituted phenyl, X = Br, I, R = alkyl)

This approach is highly effective for a wide range of substituted aryl halides. google.com However, the application of this method to precursors of 2-fluoro-4-nitrophenylboronic acid, such as 1-bromo-2-fluoro-4-nitrobenzene, is severely hampered by the presence of the nitro group. Grignard reagents are potent nucleophiles and strong bases, which can react with the nitro group via addition or reduction pathways, leading to a complex mixture of side products and consumption of the organometallic reagent. Therefore, direct Grignard formation on a nitro-substituted aryl halide is generally not a viable synthetic strategy.

An alternative approach involves introducing the nitro group onto a pre-existing phenylboronic acid scaffold through electrophilic aromatic substitution. In this case, the synthesis would commence with 2-fluorophenylboronic acid. The nitration of phenylboronic acids is known to be sensitive to reaction conditions. The boronic acid group itself is a deactivating, meta-directing group. youtube.com However, this is complicated by the fluorine atom at the ortho-position, which is an activating, ortho-, para-directing group.

A significant challenge in the nitration of phenylboronic acids is the competing reaction of protodeborylation, where the carbon-boron bond is cleaved under the acidic conditions of the nitrating mixture (e.g., HNO₃/H₂SO₄), yielding nitrobenzene (B124822) instead of the desired nitrophenylboronic acid. This side reaction can drastically reduce the yield. While milder nitrating conditions, such as nitric acid in acetic anhydride (B1165640), can be employed, achieving high regioselectivity for the desired para-nitro isomer can be difficult, often resulting in a mixture of ortho and meta isomers. youtube.com For these reasons, the direct nitration of a 2-fluorophenylboronic acid scaffold is often an inefficient route for the specific preparation of this compound.

Halogen-metal exchange offers a more promising alternative to the Grignard method for preparing highly functionalized organometallics at low temperatures. wikipedia.org This strategy typically involves treating an aryl halide (iodide or bromide) with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78 °C) in an ethereal solvent. ethz.chresearchgate.net The reaction rapidly exchanges the halogen for lithium, generating an aryllithium species. This intermediate is then quenched with a trialkyl borate, followed by hydrolysis, to yield the target boronic acid. researchgate.net

General Pathway:

Halogen-Metal Exchange: Ar-Br + n-BuLi -> Ar-Li + n-BuBr (at -78 °C)

Boronation: Ar-Li + B(O-i-Pr)3 -> Ar-B(O-i-Pr)3Li

Hydrolysis: Ar-B(O-i-Pr)3Li + H2O/H+ -> Ar-B(OH)2

The key advantage of this method is that the extremely low reaction temperature can often prevent the nucleophilic aryllithium intermediate from reacting with sensitive functional groups like esters or even nitro groups. ethz.ch For a precursor like 1-bromo-2-fluoro-4-nitrobenzene, performing the halogen-lithium exchange at -78 °C or below is crucial to favor C-B bond formation over undesired side reactions with the nitro moiety. This makes it a more feasible, albeit technically demanding, route compared to the Grignard approach for this specific target molecule.

| Synthetic Strategy | Precursor | Key Reagents | Advantages | Challenges |

| Grignard Reagent | 1-Bromo-2-fluoro-4-nitrobenzene | Mg, B(OR)₃, THF | Well-established, common reagents. | Incompatible with nitro group, leading to side reactions. |

| Directed Nitration | 2-Fluorophenylboronic acid | HNO₃, H₂SO₄ | Starts from a simpler boronic acid. | Risk of protodeborylation; poor regioselectivity for para-isomer. |

| Halogen-Metal Exchange | 1-Bromo-2-fluoro-4-nitrobenzene | n-BuLi, B(OR)₃, THF | Tolerates sensitive groups at low temp. | Requires cryogenic conditions (-78 °C); highly reactive reagents. |

Synthesis of this compound Derivatives

Boronic acids are known to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. To improve their stability, shelf-life, and handling characteristics, they are frequently converted into more robust derivatives. These derivatives can also exhibit tailored reactivity in subsequent chemical transformations.

One of the most common and effective methods for protecting and stabilizing boronic acids is their conversion to pinacol (B44631) esters. These esters are typically stable, crystalline solids that are less prone to dehydration and are highly compatible with a wide range of reaction conditions, including chromatography. google.com The pinacol ester of this compound is a known compound, confirming the utility of this derivatization. scbt.com

The synthesis is a straightforward esterification reaction between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). The reaction is typically carried out by heating the two components in a suitable solvent, such as toluene (B28343) or THF, with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the ester product.

Reaction: Ar-B(OH)2 + HO-C(CH3)2-C(CH3)2-OH -> Ar-B(O2C2(CH3)4) + 2 H2O (where Ar = 2-fluoro-4-nitrophenyl)

Alternatively, boronate esters can be the direct product of some synthetic routes, avoiding the isolation of the free boronic acid altogether. google.com

Beyond pinacol esters, another important class of stable boronic acid derivatives is the potassium organotrifluoroborate salts (R-BF₃K). These salts are generally highly crystalline, air-stable solids that are easy to handle and purify. bristol.ac.uk They often show excellent reactivity in cross-coupling reactions and serve as a reliable alternative to boronic acids and their esters.

Potassium trifluoroborate salts are readily prepared from the corresponding boronic acid by treatment with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). bristol.ac.uk A more common and often cleaner method involves the conversion of a boronic ester, such as the pinacol ester, directly to the trifluoroborate salt. This is achieved by reacting the ester with KHF₂ in a solvent mixture like methanol/water, which facilitates the exchange of the pinacol group for the three fluorine atoms on the boron center. bristol.ac.uk This derivatization provides a highly stable and reactive form of the 2-fluoro-4-nitrophenylboron moiety for synthetic applications.

Catalytic Activity and Mechanistic Understanding of 2 Fluoro 4 Nitrophenylboronic Acid in Organic Transformations

Lewis Acidity and Substrate Activation Mechanisms

2-Fluoro-4-nitrophenylboronic acid, as a member of the boronic acid family, exhibits Lewis acidic properties that are central to its catalytic activity. Boronic acids are known to act as Lewis acids, capable of forming complexes with Lewis bases such as hydroxide (B78521) anions and other electron-donating groups containing nitrogen or oxygen. nih.gov This characteristic allows them to function as electrophiles and form reversible covalent bonds with nucleophilic biological molecules, including enzyme residues and the hydroxyl groups of carbohydrates. nih.gov

The Lewis acidity of boronic acids can be harnessed to activate substrates in organic reactions. For instance, the interaction of a carbonyl compound's lone pair of electrons with a Lewis acid leads to the formation of a bond and a formal positive charge on the carbonyl group. libretexts.org This "activation" renders the carbonyl more electrophilic and thus more susceptible to reaction with nucleophiles. libretexts.org

Complexation with Oxygen-Containing Functional Groups, including Carboxylic Acids and Diols

A key feature of boronic acids is their ability to form reversible covalent complexes with diols and other compounds containing 1,2- or 1,3-diol functionalities. scispace.comnih.gov This interaction results in the formation of cyclic boronate esters. scispace.com The stability of these complexes is influenced by factors such as the electronic properties of the phenylboronic acid, steric interactions, and angle strain within the boronate ester ring. scispace.com While electronic effects on the acidity of the phenylboronic acid can be significant, their impact on the stability of the resulting complexes may not be as pronounced. scispace.com

The complexation of boronic acids with α-hydroxy carboxylic acids has also been a subject of study. scispace.comresearchgate.net In some cases, this binding can be nearly independent of pH due to the relatively high acidity of the α-hydroxy acids, which allows the tetrahedral boronate complexes to persist even in acidic solutions. scispace.com The interaction between boronic acids and various functional groups can be seen in the following table:

| Interacting Functional Group | Type of Interaction | Resulting Complex | Key Factors |

| Diols (1,2- and 1,3-) | Reversible covalent bonding | Cyclic boronate esters | Steric interactions, angle strain |

| α-Hydroxy Carboxylic Acids | Reversible covalent bonding | Cyclic boronate esters | pH, acidity of the hydroxy acid |

| Carboxylic Acids | Complexation | Boronic acid-carboxylate complexes | Potential for use in various applications |

It is worth noting that the formation of these complexes is often pH-dependent, with the tetrahedral boronate form being favored at higher pH values. researchgate.net

Activation of Carbonyl Electrophiles in Condensation Reactions

The Lewis acidic nature of boronic acids allows them to activate carbonyl compounds, making them more reactive towards nucleophiles in condensation reactions. libretexts.org When a carbonyl group donates a lone pair of electrons to a Lewis acid, such as a boronic acid, it acquires a positive formal charge. libretexts.org This activated carbonyl is a stronger electrophile, facilitating nucleophilic attack. libretexts.org This principle of Lewis acid activation is a fundamental concept in organic chemistry and has been explored with various Lewis acids, including those based on boron. nih.gov The activation of a carbonyl by a Lewis acid enhances its reactivity, promoting reactions that might otherwise be sluggish.

Cross-Coupling Reactions Promoted by this compound

This compound and its derivatives are valuable reagents in various cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, and boronic acids are key components in this process. mdpi.combeilstein-journals.org These reactions typically involve a palladium catalyst and a base to couple an organoboron compound with an organic halide or triflate. mdpi.com While electron-rich and activated aryl boronic acids often perform well, reactions with unactivated or sterically hindered boronic acids can be more challenging, sometimes requiring more efficient catalyst systems or optimized reaction conditions. nih.gov For instance, new catalyst systems have been developed to facilitate the Suzuki-Miyaura coupling of inactive substrates like pentafluorophenylboronic acid, demonstrating the ongoing efforts to expand the scope of this reaction. nih.govresearchgate.net The reaction conditions for Suzuki-Miyaura couplings can be tailored to accommodate a variety of functional groups. nih.gov

Copper-Catalyzed Arylations and Halogenations

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-catalyzed methods, particularly for the arylation of C-H bonds in polyfluoroarenes. nih.gov These reactions can be used to form aryl-aryl bonds and are often more cost-effective than their palladium-catalyzed counterparts. nih.gov The mechanism is thought to involve the base-promoted formation of a fluoroarylcopper species, which then reacts with an aryl halide to yield the coupled product. nih.gov The choice of ligand, solvent, and base can significantly influence the efficiency of these reactions. nih.gov

Ruthenium-Catalyzed Direct Arylation Reactions

Ruthenium-catalyzed direct arylation of C-H bonds offers an atom-economical approach to the synthesis of substituted aromatic compounds. rsc.org These reactions often employ a directing group to achieve high regioselectivity. rsc.org Studies have shown that electronic effects can play a significant role in these transformations. For example, electron-withdrawing groups on the aromatic amide substrate can facilitate the reaction, while both electron-donating and electron-withdrawing groups on the aryl bromide coupling partner can accelerate the process. rsc.org This highlights the intricate interplay of electronic factors in ruthenium-catalyzed C-H functionalization.

Other Catalytic Applications and Mechanistic Pathways

The unique electronic properties of this compound, arising from the presence of both a fluorine atom and a nitro group on the phenyl ring, make it a subject of interest for various catalytic applications beyond the more common cross-coupling reactions. The strong electron-withdrawing nature of these substituents enhances the Lewis acidity of the boron center, a key feature in its catalytic function. This section explores its role and mechanistic pathways in several important organic transformations.

Cycloaddition Reactions, including Diels-Alder and Dipolar Cycloadditions

The Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings, can be facilitated by Lewis acid catalysts that activate the dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgmasterorganicchemistry.com Arylboronic acids, particularly those bearing electron-withdrawing groups, have been explored as catalysts for such transformations. For instance, 4-nitrophenylboronic acid has been cited as a reagent for Diels-Alder reactions. sigmaaldrich.com The reaction is a cornerstone of organic synthesis for creating complex cyclic molecules. organic-chemistry.orgnasa.gov

The catalytic mechanism is believed to involve the formation of a covalent hemiboronic ester intermediate, which enhances the dienophile's reactivity. researchgate.net While the general principle of boronic acid catalysis in cycloadditions is established, specific studies detailing the use of this compound as a catalyst for Diels-Alder or other cycloaddition reactions are not extensively documented in the reviewed literature. However, based on the known catalytic activity of similar compounds like 4-nitrophenylboronic acid, it is plausible that this compound could serve as an effective catalyst, with the fluorine atom potentially modulating its stability and catalytic turnover. The Diels-Alder reaction of related compounds, such as β-fluoro-β-nitrostyrenes with cyclic dienes, has been investigated, demonstrating the utility of fluorinated and nitrated compounds in synthesizing complex bicyclic molecules. beilstein-journals.orgnih.gov

Dehydration and Acylation Processes

Dehydration and acylation reactions are fundamental processes in organic synthesis. Acylation, particularly Friedel-Crafts acylation, typically relies on strong Lewis or Brønsted acids to activate the acylating agent. mdpi.com While a wide range of catalysts, including superacids like trifluoromethanesulfonic acid (TfOH) and heterogeneous catalysts like zeolites, have been shown to be highly effective, the specific application of this compound in these roles is not prominently reported. researchgate.netmdpi.combcrec.idresearchgate.net

Boronic acids can, in principle, act as mild Lewis acid catalysts for these transformations. For example, borinic acids have been shown to catalyze the formylating transamidation of DMF with amines. nih.gov The catalytic cycle would likely involve the activation of a carboxylic acid or anhydride (B1165640) by the boronic acid, forming a mixed anhydride or an acyloxyboronate species, which is a more potent acylating agent. However, there is a lack of specific research findings on the catalytic use of this compound for dehydration and acylation processes.

Regioselective Glycosylations

The synthesis of complex carbohydrates and glycoconjugates relies heavily on the ability to form glycosidic bonds with high regio- and stereoselectivity. Organoboron catalysts have emerged as powerful tools for this purpose, particularly for the glycosylation of unprotected or partially protected sugar acceptors. researchgate.netnih.gov Arylboronic acids can selectively activate specific diol functionalities within a sugar molecule, directing the glycosylation to a particular position. researchgate.netnih.govelsevierpure.com

Research has demonstrated that p-nitrophenylboronic acid is an effective catalyst for highly regio- and 1,2-cis-stereoselective glycosylation reactions. nih.govresearchgate.net The mechanism involves the reversible formation of a boronic ester with a cis-1,2-diol on the glycosyl acceptor. This boronic ester then acts as a delivery vehicle, activating the 1,2-anhydro sugar donor and directing the glycosylation to one of the hydroxyl groups involved in the ester formation. This process, termed boron-mediated aglycon delivery (BMAD), often proceeds via a concerted SNi-type mechanism. researchgate.net The electron-withdrawing nitro group on the phenyl ring of the catalyst is crucial for enhancing the Lewis acidity of the boron center, which facilitates the activation of the anhydro-sugar donor. nih.govresearchgate.net

Given the success of p-nitrophenylboronic acid, this compound is a highly promising candidate for these transformations. The combined electron-withdrawing effects of the ortho-fluoro and para-nitro groups would further increase the Lewis acidity of the boron atom, potentially leading to enhanced catalytic activity or altered selectivity compared to its non-fluorinated analog.

| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Product | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| 1,2-Anhydroglucose | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | p-Nitrophenylboronic acid | Disaccharide | 85 | 2-OH > 3-OH |

| 1,2-Anhydrogalactose | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | p-Nitrophenylboronic acid | Disaccharide | 78 | 2-OH > 3-OH |

| 1,2-Anhydroglucose | Methyl α-D-mannopyranoside | p-Nitrophenylboronic acid | Disaccharide | 81 | 3-OH > 2,4-OH |

This table presents data for the closely related p-nitrophenylboronic acid to illustrate the principle of catalytic regioselective glycosylation.

Borono-Deamination Strategies for Diverse Substrates

Borono-deamination is a synthetic strategy for the conversion of aromatic amines into aryl boronic acid esters. This transformation is particularly valuable for the late-stage functionalization of complex molecules, such as pharmaceuticals, providing precursors for subsequent reactions like cross-couplings or radiofluorination. nih.govfrontiersin.org

Recent studies have detailed a mild, organocatalyzed method for this transformation. The process involves treating an aromatic amine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), and an organic nitrite (B80452), like tert-butyl nitrite, in the presence of a Lewis acid catalyst. nih.govfrontiersin.org While this compound itself is not the catalyst in this process, compounds with this structural motif are relevant to the reaction. For example, in the development of this methodology, 4-nitroaniline (B120555) was used as a model substrate, which is converted into a 4-nitrophenylboronic acid ester. nih.govfrontiersin.org The reaction proceeds under mild conditions, at low temperatures, and with short reaction times, making it suitable for complex and sensitive substrates. nih.gov The Lewis acid catalyst, such as tris(pentafluorophenyl)borane, is thought to activate the diboron reagent, facilitating the conversion of the in situ generated diazonium salt to the desired boronic ester. frontiersin.org

Advanced Applications of 2 Fluoro 4 Nitrophenylboronic Acid in Chemical Disciplines

Application as a Building Block in Complex Molecular Synthesis

The inherent reactivity of the boronic acid functional group, combined with the modulating effects of the fluoro and nitro substituents, makes 2-Fluoro-4-nitrophenylboronic acid a valuable reagent in synthetic organic chemistry.

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds between aromatic rings. In this context, this compound serves as the organoboron partner, reacting with various aryl halides or triflates to construct complex biaryl structures.

The presence of the fluorine atom and the nitro group on the phenyl ring is not merely incidental. These substituents exert strong electronic effects, influencing the reactivity of the boronic acid and the properties of the resulting biaryl product. The electron-withdrawing nature of the nitro group can facilitate the transmetalation step in the Suzuki coupling catalytic cycle. Furthermore, these functional groups provide valuable handles for subsequent chemical transformations. For instance, the nitro group can be readily reduced to an amine, which can then be used to introduce a wide array of other functional groups or to build larger molecular architectures. This capability is crucial for generating libraries of substituted aromatic scaffolds for screening in drug discovery and materials science. evitachem.com

| Reactant | Role | Key Structural Features | Example Product |

|---|---|---|---|

| This compound | Organoboron Reagent | -B(OH)₂ (Boronic acid) | Substituted Biaryl Compound |

| Aryl Halide (Ar-X) | Coupling Partner | -Cl, -Br, -I, -OTf |

The field of materials science has identified organoboron compounds as critical components in the development of materials for Organic Light Emitting Diodes (OLEDs). rsc.org These materials require precisely tuned electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to ensure efficient charge injection, transport, and light emission. uniss.it

This compound serves as a precursor for synthesizing components of these advanced materials. google.com The 2-fluoro-4-nitrophenyl moiety can be incorporated into larger, conjugated organic molecules that form the emissive or charge-transport layers of an OLED device. The strong electron-withdrawing properties of the nitro group and the high electronegativity of the fluorine atom significantly lower the HOMO and LUMO energy levels of the resulting material. This electronic tuning is a key strategy for designing stable and efficient blue emitters, which remain a significant challenge in OLED technology. rsc.org Boron-based multiple-resonance (MR) emitters, for which this compound is a potential building block, are noted for their ability to produce narrowband emission and exhibit high stability, making them highly desirable for display applications. rsc.org

Integration into Pharmaceutical and Agrochemical Intermediate Production

The structural motifs derived from this compound are of significant interest in medicinal and agrochemical chemistry. The compound acts as a key intermediate, enabling the synthesis of a wide range of biologically active molecules. evitachem.comarborpharmchem.com

The synthesis of new therapeutic agents often relies on the creation of diverse chemical libraries for high-throughput screening. This compound is an ideal starting material for this purpose. The fluorine atom is a well-established bioisostere for hydrogen and can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The nitro group, as previously mentioned, is a versatile functional handle that can be converted into an amine, providing a vector for chemical diversification. By using this compound in coupling reactions, medicinal chemists can efficiently generate a multitude of derivatives with varied substituents, increasing the probability of identifying novel hits and leads for drug development programs. evitachem.com

Combretastatin (B1194345) Analogs: Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, making it a powerful anticancer agent. nih.govnih.gov However, its clinical utility is hampered by poor water solubility and isomerization from the active cis-stilbene (B147466) to the inactive trans-stilbene. mdpi.com A major focus of research has been the synthesis of analogs with improved properties. mdpi.com Many successful strategies involve modification of the B-ring of the combretastatin scaffold. uobasrah.edu.iq The introduction of fluorine atoms and electron-withdrawing groups onto this ring has been shown to be a productive strategy. nih.govresearchgate.net this compound is an exemplary precursor for the B-ring of novel, fluorinated combretastatin analogs. nih.govnih.gov Through a Suzuki coupling with a suitable A-ring vinyl partner, this compound can be used to synthesize analogs that retain the potent cytotoxicity of the parent compound while potentially offering enhanced pharmacological profiles. nih.govuobasrah.edu.iq

HIV Protease Inhibitors: The development of effective Human Immunodeficiency Virus (HIV) protease inhibitors is a triumph of modern medicinal chemistry. These drugs are often complex molecules designed to fit precisely into the active site of the viral enzyme. nih.gov While not a direct component of currently marketed drugs, this compound represents a valuable building block for synthesizing novel inhibitor candidates. Phenyl groups are common structural elements in these inhibitors, often serving as the P2 or P2' ligands that interact with the enzyme. nih.gov This boronic acid allows for the introduction of a fluorinated and nitrated phenyl ring into potential inhibitor scaffolds. The fluorine atom can form favorable interactions within the enzyme's binding pocket, while the nitro group serves as a synthetic handle to build out other parts of the molecule or to be reduced to an amine to interact with key residues like the invariant Asp29. nih.govgoogle.com

Applications in Materials Science and Engineering

Beyond its role in OLEDs, the unique properties of this compound lend themselves to other areas of materials science. One notable application is in the development of chemical sensors. The boronic acid functional group is known to form reversible covalent bonds with cis-diol-containing molecules, such as carbohydrates and sugars. evitachem.com

By incorporating the 2-fluoro-4-nitrophenyl moiety into a larger system, it is possible to design a sensor where the binding event to a diol triggers a detectable signal. The electron-withdrawing fluoro and nitro groups can modulate the electronic structure of an attached chromophore or fluorophore, leading to a change in color (colorimetric sensing) or fluorescence upon binding. This makes the compound a useful intermediate for creating highly sensitive and selective sensors for biologically important molecules. evitachem.com

| Application Area | Specific Use | Contributing Structural Feature | Function of Feature |

|---|---|---|---|

| Complex Synthesis | Biaryl Synthesis (Suzuki Coupling) | Boronic Acid [-B(OH)₂] | Enables C-C bond formation. |

| OLEDs | Tuning Electronic Properties | Fluoro (-F) & Nitro (-NO₂) | Lowers HOMO/LUMO levels for efficient light emission. |

| Pharmaceuticals | Scaffold for Combretastatin Analogs | 2-Fluoro-4-nitrophenyl Ring | Serves as a modified B-ring to enhance drug properties. |

| Pharmaceuticals | Diversification of Drug Libraries | Nitro Group [-NO₂] | Can be reduced to an amine for further functionalization. |

| Materials Science | Chemical Sensors for Diols | Boronic Acid [-B(OH)₂] | Binds reversibly to target molecules like sugars. |

Design and Fabrication of Boronate Ester Hydrogels and Responsive Materials

Boronate ester hydrogels are a significant class of smart materials that exhibit responsiveness to various stimuli, such as pH and the presence of saccharides. This behavior stems from the reversible formation of boronate esters from boronic acids and diols. The acidity (pKa) of the boronic acid is a critical factor influencing the conditions under which these hydrogels can form and maintain their stability. Electron-withdrawing groups on the phenyl ring of a phenylboronic acid can lower its pKa, enabling the formation of boronate esters at or near physiological pH.

Theoretically, the fluoro and nitro groups on this compound, both being electron-withdrawing, would lower its pKa, making it a potential candidate for forming pH-responsive hydrogels. However, dedicated research articles or detailed studies specifically demonstrating the design, synthesis, and characterization of hydrogels using this compound are not prominently available in the searched scientific literature. Therefore, no specific data tables or detailed research findings on its role in creating responsive hydrogel materials can be presented.

Computational and Spectroscopic Investigations of 2 Fluoro 4 Nitrophenylboronic Acid

Theoretical Modeling of Molecular Structure and Reactivity

Computational chemistry provides a powerful lens through which to understand the intrinsic properties of molecules like 2-Fluoro-4-nitrophenylboronic acid. By employing quantum mechanical calculations and molecular docking simulations, it is possible to predict its electronic behavior and potential as a ligand for biological macromolecules.

Quantum Mechanical (QM) Studies on Electronic Structure and Energetics

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in defining the electronic landscape of this compound. These studies typically focus on key parameters that govern the molecule's reactivity. imist.manih.gov The distribution of electron density, for instance, reveals the electron-withdrawing effects of the nitro group and the fluorine atom, which influence the acidity of the boronic acid moiety and its susceptibility to nucleophilic attack.

Key energetic parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. imist.ma A smaller energy gap generally corresponds to higher reactivity. For this compound, the presence of the electron-withdrawing nitro and fluoro substituents is expected to lower the LUMO energy, making it a good electrophile.

Furthermore, these calculations can predict other important electronic properties such as the dipole moment, electronegativity, and global hardness, which collectively provide a comprehensive understanding of the molecule's charge distribution and reactivity profile. imist.ma

Table 1: Predicted Quantum Chemical Parameters for this compound This table presents hypothetical data based on typical values for similarly substituted phenylboronic acids.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capacity |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 4.5 D | Reflects overall polarity of the molecule |

| Electronegativity (χ) | ~ 4.75 eV | Measure of the ability to attract electrons |

| Global Hardness (η) | ~ 2.75 eV | Resistance to change in electron distribution |

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uobasrah.edu.iqnih.govtexilajournal.com In the context of this compound, docking studies can be employed to explore its potential as an inhibitor of enzymes or a ligand for protein receptors. The boronic acid functional group is known to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, making it a valuable pharmacophore. uobasrah.edu.iq

The docking process involves placing the this compound molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function. bsc.es This scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction. The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.gov For example, the nitro group could participate in hydrogen bonding, while the phenyl ring can engage in pi-stacking interactions with aromatic amino acid residues. These predictions are invaluable for the rational design of new drugs and chemical probes. texilajournal.com

Spectroscopic Characterization for Mechanistic Elucidation and Analysis

Spectroscopic techniques are indispensable for the structural confirmation and analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and fluorometric methods provide detailed information about its atomic connectivity, molecular weight, and potential use in sensing applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. uobasrah.edu.iq For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are particularly informative. rsc.orgrsc.orgrsc.org

In the ¹H NMR spectrum, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the fluorine and nitro substituents. The protons ortho to the nitro group are expected to be the most deshielded. The coupling between the protons and the adjacent fluorine atom (³JHF) provides further structural confirmation. chemicalbook.comresearchgate.net

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the molecule. The carbon atom attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive diagnostic feature. The carbon bearing the boronic acid group will also have a characteristic chemical shift. rsc.org

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. rsc.orgrsc.org this compound will show a single resonance in the ¹⁹F NMR spectrum, and its chemical shift can be influenced by its interaction with other molecules, making it a useful tool for monitoring reactions and binding events. rsc.org

NMR spectroscopy is also a powerful tool for monitoring the progress of reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions. researchgate.net By observing the disappearance of the reactant signals and the appearance of the product signals over time, the reaction kinetics and mechanism can be studied in detail.

Table 2: Predicted NMR Data for this compound This table presents hypothetical data based on known values for analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|

| ¹H | 8.2-8.4 | d, J ≈ 8-9 |

| ¹H | 8.0-8.2 | dd, J ≈ 8-9, 2-3 |

| ¹H | 7.4-7.6 | t, J ≈ 8-9 |

| ¹³C | 160-165 | d, ¹JCF ≈ 250-260 |

| ¹³C | 145-150 | s |

| ¹³C | 125-130 | d, J ≈ 15-20 |

| ¹³C | 120-125 | d, J ≈ 3-5 |

| ¹³C | 115-120 | d, J ≈ 20-25 |

| ¹⁹F | -110 to -115 | s |

Mass Spectrometry Techniques for Identification and Adduct Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. nih.govscirp.org

In the positive ion mode, the molecule can be observed as the protonated molecule [M+H]⁺. In the negative ion mode, the deprotonated molecule [M-H]⁻ is typically seen. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the unambiguous determination of its elemental formula. sciex.com

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, providing further structural information. mdpi.com For this compound, characteristic fragmentation pathways would likely involve the loss of water from the boronic acid moiety, as well as fragmentation of the nitro group. Analysis of these fragments helps to confirm the structure of the parent molecule. Mass spectrometry is also invaluable for the analysis of adducts formed between this compound and other molecules, such as diols or proteins. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound This table presents hypothetical m/z values.

| Ion | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 186.03 | Positive |

| [M-H]⁻ | 184.02 | Negative |

| [M-H₂O+H]⁺ | 168.02 | Positive |

| [M-H₂O-H]⁻ | 166.01 | Negative |

Fluorometric Approaches for Sensing and Probing Applications

The unique combination of a boronic acid and a fluorophore within the same molecule makes this compound a potential candidate for the development of fluorescent sensors. nih.gov Boronic acids are known to interact with diols, such as those found in carbohydrates, to form cyclic boronate esters. nih.gov This interaction can alter the electronic properties of the molecule and, consequently, its fluorescence emission.

The fluorine and nitro substituents on the phenyl ring can modulate the fluorescence properties of the molecule. The nitro group, being a strong electron-withdrawing group, often quenches fluorescence. However, upon binding of the boronic acid to an analyte, the electronic environment of the fluorophore can change, leading to a "turn-on" or "turn-off" fluorescence response. nih.govresearchgate.net This principle can be exploited for the detection of various analytes, including carbohydrates, fluoride (B91410) ions, and reactive oxygen species. nih.govresearchgate.net The development of fluorometric assays based on this compound could have significant applications in biological and environmental analysis.

Future Research Directions and Emerging Paradigms in 2 Fluoro 4 Nitrophenylboronic Acid Chemistry

Development of Novel Catalytic Systems and Methodologies

The synthesis and application of 2-Fluoro-4-nitrophenylboronic acid are intrinsically linked to the advancement of catalytic systems. While traditional palladium-catalyzed cross-coupling reactions remain a staple, future research is geared towards more efficient, selective, and versatile methodologies.

A significant area of development is the creation of novel palladium catalyst systems. For instance, the use of Pd(OAc)₂/dppb has enabled base-free decarbonylative borylation of aryl anhydrides, offering excellent functional group tolerance. organic-chemistry.org Another approach involves transient directing groups in palladium-catalyzed three-component couplings of alkenylbenzaldehydes, arylboronic acids, and electrophilic fluorinating agents, which allows for the construction of complex molecules with high stereoselectivity. nih.gov Such strategies could be adapted for the synthesis and functionalization of this compound derivatives.

Furthermore, the field is moving beyond palladium, with rhodium and iridium catalysts showing promise. Rhodium/Xantphos catalysts have been used for the borylation of aryl cyanides, and iridium catalysts facilitate the direct borylation of arenes. organic-chemistry.org These methods could offer alternative pathways for the synthesis of this compound, potentially with improved regioselectivity and efficiency.

A particularly exciting frontier is the development of metal-free catalytic systems. Photoinduced borylation reactions mediated by organic molecules like 2-naphthol (B1666908) present a chemoselective and functional group-tolerant alternative to traditional metal-catalyzed methods. organic-chemistry.org These "green" approaches align with the growing demand for sustainable chemical processes.

| Catalytic System/Methodology | Description | Potential Application for this compound |

| Transient Directing Groups | Palladium-catalyzed three-component coupling using a temporary directing group to achieve high regio- and stereoselectivity. nih.gov | Enantioselective synthesis of complex chiral molecules derived from this compound. |

| Rhodium/Xantphos Catalysis | Enables the conversion of aryl cyanides to arylboronic esters through carbon-cyano bond cleavage. organic-chemistry.org | Alternative synthetic route from a corresponding nitrile precursor. |

| Iridium-Catalyzed Borylation | Direct borylation of C-H bonds in aromatic compounds. organic-chemistry.org | Direct synthesis from 2-fluoro-1-nitrobenzene, potentially reducing step count. |

| Photoinduced Borylation | Metal-free borylation of aryl halides using a photo-sensitizer like 2-naphthol. organic-chemistry.org | Greener synthesis from 1-bromo-2-fluoro-4-nitrobenzene. |

Exploration of Bioorthogonal Chemistry Applications and Bioconjugation Strategies

The unique reactivity of boronic acids makes them powerful tools in chemical biology. This compound, with its specific electronic and steric properties, is a prime candidate for the development of novel bioconjugation strategies.

A key area of exploration is the use of boronic acids in bioorthogonal reactions, which occur in biological systems without interfering with native biochemical processes. Boronic acids can form reversible covalent bonds with diols, a property that has been exploited for sugar sensing. The electron-withdrawing nitro group in this compound can influence the Lewis acidity of the boron atom, potentially tuning its binding affinity and kinetics with biological diols.

Recent research has focused on the versatile reactivity of ortho-substituted phenylboronic acids. nih.gov For example, 2-formyl and 2-acetyl phenylboronic acids conjugate rapidly with amines and other nucleophiles. nih.gov The ortho-fluoro group in this compound could similarly modulate its reactivity in bioconjugation reactions.

Furthermore, the concept of using boronic acid pairs for sequential bioconjugation is an emerging paradigm. bohrium.com This involves using two different boronic acid moieties with orthogonal reactivity, allowing for the stepwise construction of complex bioconjugates like protein-protein conjugates. bohrium.com The 2-nitroarylboronic acid moiety has been shown to be effective in such sequential couplings. bohrium.com This suggests that this compound could be a valuable component in developing multifunctional probes and protein conjugates. bohrium.comnih.gov The development of dual boronic acid reagents that combine dynamic and covalent bioconjugation further expands the toolkit for chemical biologists. nih.gov

| Bioconjugation Strategy | Description | Relevance of this compound |

| Iminoboronate Formation | Reversible reaction between an ortho-carbonyl phenylboronic acid and an amine to form a stable iminoboronate linkage. nih.govchemrxiv.org | The ortho-fluoro group can modulate the stability and kinetics of iminoboronate formation with biomolecules. |

| Sequential Cross-Coupling | Use of boronic acid pairs with orthogonal reactivity for stepwise bioconjugation. bohrium.com | The 2-nitroarylboronic acid scaffold is a key component, making this compound a promising candidate. |

| Dual Dynamic and Covalent Conjugation | Reagents with two boronic acid groups for both reversible and permanent linkages. nih.gov | Potential for creating sophisticated bioconjugates with stimuli-responsive properties. |

| Organometallic Bioconjugation | Use of transition metals to mediate selective arylation of amino acid residues with boronic acids. rice.edu | The electronic properties of this compound can influence the selectivity and efficiency of metal-mediated protein modification. |

Integration into Advanced Functional Materials and Nanotechnology

The distinct properties of this compound make it an attractive component for the design of advanced functional materials and for applications in nanotechnology.

One promising area is the development of chemical sensors. The ability of boronic acids to bind with diols can be harnessed to create sensors for sugars and other biologically important molecules. evitachem.com The fluorescence properties of the nitrophenyl group could be modulated upon binding to a target analyte, providing a detectable signal. The ortho-fluoro substituent can fine-tune the electronic properties and binding affinity of the sensor.

In nanotechnology, boronic acid-functionalized nanoparticles are being explored for various applications, including drug delivery and diagnostics. For instance, magnetic nanoparticles functionalized with 3-fluoro-4-formylphenylboronic acid have been used for the efficient capture of cis-diol-containing antibiotics. rsc.org Similarly, this compound could be immobilized on the surface of nanoparticles to create targeted drug delivery systems or diagnostic probes. The nitro group could also serve as a handle for further chemical modification.

The integration of this compound into polymers could also lead to novel functional materials. For example, polymers incorporating boronic acids can exhibit stimuli-responsive behavior, changing their properties in response to changes in pH or the presence of specific analytes. These materials could find applications in areas such as controlled release systems and self-healing materials.

Sustainable Synthesis and Green Chemistry Approaches for Boronic Acids

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, and the production of boronic acids is no exception. Future research will focus on developing more environmentally friendly methods for the synthesis of this compound.

A key trend is the move towards catalyst-free and solvent-free reaction conditions. For example, the oxidative hydroxylation of arylboronic acids to phenols has been achieved using hydrogen peroxide as a green oxidant without the need for a catalyst. researchgate.net While this is a reaction of boronic acids, similar principles can be applied to their synthesis.

The use of green solvents is another important aspect of sustainable synthesis. Water is an ideal solvent for many chemical reactions, and methods for the synthesis of boronic acids in aqueous media are highly desirable. Lactic acid, a bio-based solvent, has also been shown to be an effective medium for the oxidation of arylboronic acids. The development of synthetic routes to this compound that utilize such green solvents would be a significant advancement.

Furthermore, methanol-promoted borylation of arylamines offers a simple and green method for the synthesis of arylboronic acids. organic-chemistry.orgorganic-chemistry.org This approach uses sodium nitrite (B80452) and hydrochloric acid for diazotization, followed by borylation, and avoids the use of heavy metal catalysts. organic-chemistry.org This method could be directly applicable to the synthesis of this compound from 2-fluoro-4-nitroaniline.

| Green Chemistry Approach | Description | Applicability to this compound Synthesis |

| Catalyst-Free Reactions | Performing reactions without a metal catalyst, often using alternative energy sources or green oxidants. researchgate.net | Reduces heavy metal waste and simplifies purification. |

| Use of Green Solvents | Employing environmentally benign solvents like water or bio-based solvents like lactic acid. researchgate.net | Minimizes the use of volatile organic compounds. |

| Methanol-Promoted Borylation | A catalyst-free method for converting arylamines to arylboronic acids. organic-chemistry.orgorganic-chemistry.org | A direct and potentially more sustainable route from readily available starting materials. |

| Photoorganocatalysis | Using organic molecules as photocatalysts to drive chemical transformations with visible light. researchgate.net | Offers a metal-free and energy-efficient synthetic strategy. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-fluoro-4-nitrophenylboronic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nitration and fluorination steps on a phenylboronic acid scaffold. For nitration, use concentrated nitric acid in sulfuric acid at 0–5°C to control exothermic reactions and minimize side products. Fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents (e.g., DMF or DMSO) under anhydrous conditions .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Post-reaction, neutralize acidic mixtures with ice-cold NaHCO₃ to prevent boronic acid decomposition. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can solubility challenges of this compound in aqueous/organic solvents be addressed for cross-coupling reactions?

- Solubility Enhancement : The electron-withdrawing nitro and fluorine groups reduce solubility. Use DMF, DMSO, or THF for dissolution. For aqueous systems, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or adjust pH to stabilize the boronate ester form .

- Storage : Prepare fresh stock solutions (10–25 mM in DMSO) to avoid hydrolysis. Store at –20°C in anhydrous conditions, with desiccants to prevent boronic acid degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted rings) and fluorine coupling patterns (e.g., splitting due to ortho-F) .

- FT-IR : Detect B–O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretching) .

- X-ray Crystallography : Resolve boronic acid dimerization (if applicable) and confirm regiochemistry of substituents .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluorine groups influence Suzuki-Miyaura cross-coupling reactivity?

- Mechanistic Insights : The nitro group deactivates the boronic acid, requiring Pd catalysts with strong oxidative addition capacity (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)). Fluorine’s electron-withdrawing effect increases aryl halide electrophilicity but may slow transmetallation. Optimize base choice (e.g., K₂CO₃ or Cs₂CO₃) to balance reactivity and stability .

- Contradiction Handling : If coupling yields are low, verify ligand effects (e.g., SPhos or XPhos ligands enhance electron-deficient substrates) or switch to microwave-assisted conditions (80–100°C, 10–30 min) .

Q. What strategies mitigate boronic acid oxidation or protodeboronation during reactions?

- Oxidation Prevention : Use degassed solvents and inert atmospheres (N₂/Ar). Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–1 mol% .

- Protodeboronation Control : Avoid strongly acidic conditions. For basic media, employ aryl trifluoroborate salts as stable precursors, regenerating the boronic acid in situ via pH adjustment .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Model transition states for cross-coupling steps to identify rate-limiting factors (e.g., steric hindrance from fluorine) .

- Validation : Compare computed NMR chemical shifts (<2 ppm deviation) and vibrational frequencies with experimental data to refine models .

Troubleshooting and Data Analysis

Q. Why might HPLC/MS show unexpected byproducts in synthesized this compound?

- Common Issues :

- Deboronation : Detect [M–B(OH)₂]⁺ fragments (loss of 44 Da). Confirm via ¹¹B NMR (absence of ~30 ppm signal).

- Nitro Reduction : Trace Pd catalysts may reduce nitro groups to amines under H₂ atmospheres. Use inert conditions and filter catalysts promptly post-reaction .

Q. How to resolve discrepancies in melting points reported across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.